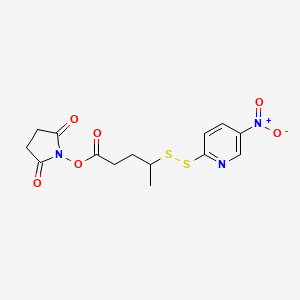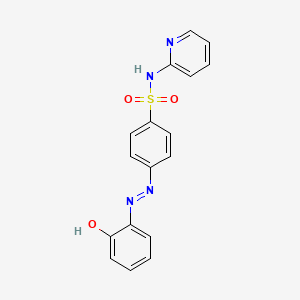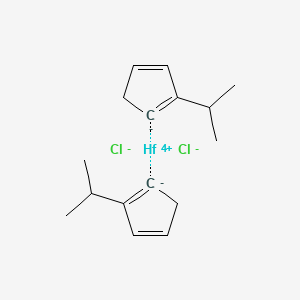
Bis(isopropylcyclopentadienyl)hafnium dichloride
Übersicht
Beschreibung
Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride, also known as HfCl2(iPrCp)2, is an organometallic compound with the empirical formula C16H22Cl2Hf . It has a molecular weight of 463.74 .
Molecular Structure Analysis
The molecular structure of Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride consists of a hafnium atom bonded to two chlorine atoms and two isopropylcyclopentadienyl ligands . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride is a solid compound with a melting point of 126-128 °C . It has a molecular weight of 463.74 .Wissenschaftliche Forschungsanwendungen
Polymerization Catalyst
Bis(isopropylcyclopentadienyl)hafnium dichloride is used as a catalyst in the polymerization of propylene to produce elastomeric polypropylene. The polymer's elastomeric properties are interpreted in terms of a stereoblock microstructure. Hafnium-based catalysts yield polypropylenes that are significantly less isotactic than corresponding zirconium compounds, although their molecular weights and productivities are similar (Bruce et al., 1997).
Chromatographic Separation
This compound has been used in high-performance liquid chromatography for the separation of various metal dichlorides. It demonstrates significant efficiency in terms of capacity factors, separation efficiencies, and compound resolutions (Mazzo et al., 1983).
Complex Synthesis
The compound is involved in synthesizing several C2-symmetric bis(phospholyl) adducts of group 4 metals. These complexes undergo specific isomerization processes that are accelerated by Lewis bases (Bellemin‐Laponnaz et al., 2001).
Reactivity Studies
This compound participates in reactions that form divinyl compounds and undergo various rearrangements, showcasing its reactivity and potential for creating complex molecular structures (Beckhaus et al., 1989).
Formation of Unique Metal Complexes
It reacts to form hafnium methandiide (carbene) complexes, completing the triad of group 4 metal complexes containing the MC moiety. This demonstrates its ability to form unique and complex metal structures (Babu et al., 2000).
Catalytic Applications
The compound is used in olefin polymerization catalysts, playing a role in the formation of ethyl-bridged dinuclear and heterodinuclear zirconium and hafnium complexes. This application demonstrates its potential in catalysis and polymer science (Bochmann & Lancaster, 1995).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Bis(isopropylcyclopentadienyl)hafnium dichloride is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s important to note that the interactions of organometallic compounds with their targets can be complex and varied, often involving coordination bonds and electron transfer .
Biochemical Pathways
Organometallic compounds can participate in a wide range of chemical reactions, potentially affecting various biochemical pathways .
Pharmacokinetics
Its bioavailability, as well as its absorption, distribution, metabolism, and excretion in the body, remain to be investigated .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals can potentially influence the action of organometallic compounds .
Eigenschaften
IUPAC Name |
hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.2ClH.Hf/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBDCKZHXIMIPW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2Hf | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




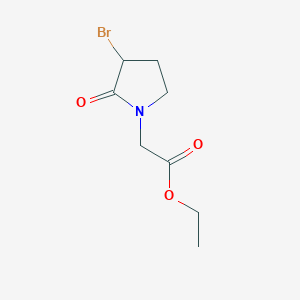
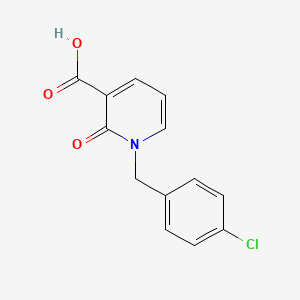




![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)

